molecular formula C15H18N4O4 B1455885 dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate CAS No. 1374510-94-7

dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Cat. No.: B1455885
CAS No.: 1374510-94-7
M. Wt: 318.33 g/mol
InChI Key: FWQZAXMBPKJFIE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Nomenclatural Overview

This compound represents a sophisticated heterocyclic compound with a complex nomenclatural designation that reflects its intricate molecular architecture. The compound is officially catalogued in the PubChem database under the Compound Identification Number 66485147, establishing its recognition within the global chemical information infrastructure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the core pyrazolo[1,5-a]pyrimidine designation indicating the fused ring system that forms the molecular backbone.

The complete chemical name encompasses several distinct structural elements that define the compound's molecular identity. The "dimethyl" prefix indicates the presence of two methyl ester groups attached to carboxylate functionalities at positions 3 and 6 of the pyrazolo[1,5-a]pyrimidine core. The "7-[(E)-2-(dimethylamino)vinyl]" segment describes a substituted vinyl group at position 7, featuring an E-configuration double bond and a terminal dimethylamino moiety. The "2-methyl" designation specifies an additional methyl substituent at position 2 of the heterocyclic framework.

Alternative nomenclatural variations documented in chemical databases include "dimethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate" and "3,6-dimethyl 7-[(1E)-2-(dimethylamino)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate". These synonymous designations reflect different approaches to describing the vinyl substituent, with "ethenyl" serving as an alternative term for the vinyl functionality. The compound is also referenced by its Chemical Abstracts Service registry number 1374510-94-7, providing a unique numerical identifier for regulatory and commercial purposes.

The molecular structure incorporates the fundamental pyrazolo[1,5-a]pyrimidine scaffold, which represents a bicyclic heterocyclic system containing both pyrazole and pyrimidine ring components. This structural framework has gained considerable attention in contemporary medicinal chemistry research due to its versatility as a scaffold for bioactive compounds. The specific substitution pattern present in this compound creates a highly functionalized derivative that extends the basic heterocyclic core with multiple reactive and potentially bioactive substituents.

Physicochemical Properties and Molecular Identity

The molecular formula of this compound is established as C₁₅H₁₈N₄O₄, indicating a composition of fifteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms. This molecular composition reflects the complex nature of the compound, with the relatively high nitrogen content characteristic of heterocyclic compounds containing multiple nitrogen-bearing functional groups. The molecular weight is precisely calculated as 318.33 grams per mole, positioning this compound within the range typical of small molecule pharmaceutical intermediates and research chemicals.

The compound's molecular weight places it within the optimal range for drug-like molecules according to Lipinski's Rule of Five principles, though the specific biological activity profile requires separate investigation beyond the scope of this structural analysis. The presence of four oxygen atoms primarily associated with the dicarboxylate ester functionalities contributes significantly to the overall molecular mass and influences the compound's physicochemical behavior. The four nitrogen atoms are distributed between the heterocyclic core structure and the dimethylamino substituent, creating multiple potential sites for chemical interactions and reactions.

Physical property data for this specific compound remains limited in publicly available databases, with most safety data sheets indicating "no data available" for fundamental properties such as melting point, boiling point, and density. However, the compound's solid state at room temperature is implied by its handling and storage recommendations, which specify storage in tightly closed containers in dry, well-ventilated environments. The compound's appearance is not definitively documented, though similar pyrazolo[1,5-a]pyrimidine derivatives typically manifest as crystalline or amorphous solids with colors ranging from white to pale yellow.

Table 1: Fundamental Molecular Properties

Property Value Source
Molecular Formula C₁₅H₁₈N₄O₄
Molecular Weight 318.33 g/mol
CAS Registry Number 1374510-94-7
PubChem CID 66485147
MDL Number MFCD22374863

Solubility characteristics represent a critical aspect of the compound's physicochemical profile, though specific quantitative data for this exact compound remains undocumented in available literature. Research on related pyrazolo[3,4-d]pyrimidine derivatives indicates that compounds within this structural family typically exhibit limited water solubility, requiring specialized formulation approaches to enhance bioavailability. Studies have demonstrated that pyrazolo-pyrimidine derivatives generally show ready solubility in dimethyl sulfoxide and other organic solvents, but their limited aqueous solubility presents challenges for biological applications. This solubility profile is characteristic of compounds featuring extensive aromatic character combined with lipophilic substituents, as present in the dimethylamino vinyl and methyl ester functionalities.

The compound's stability profile under standard laboratory conditions appears favorable based on safety documentation, which indicates chemical stability under recommended storage conditions without specific hazard classifications. However, the presence of multiple ester functionalities suggests potential susceptibility to hydrolysis under strongly acidic or basic conditions, as is typical for compounds containing carboxylate ester groups. The vinyl dimethylamino substituent may also represent a site of potential chemical reactivity, particularly under oxidizing conditions or in the presence of electrophilic reagents.

Historical Context and Research Significance

The development of this compound occurs within the broader historical context of pyrazolo[1,5-a]pyrimidine research, which has emerged as a significant area of investigation in contemporary medicinal chemistry. The pyrazolo[1,5-a]pyrimidine structural class has gained prominence due to its demonstrated activity as protein kinase inhibitors, representing a critical therapeutic target in cancer treatment and other disease areas. Research into these heterocyclic systems has intensified significantly since 2015, with numerous publications documenting synthetic advances and biological evaluations of diversely substituted derivatives.

The specific compound under examination was first documented in chemical databases in 2012, with its initial creation date recorded as October 24, 2012, in the PubChem database. Subsequent modifications to the database entry occurred as recently as May 24, 2025, indicating ongoing research interest and data refinement for this molecular entity. This timeline reflects the relatively recent development of this specific derivative within the broader pyrazolo[1,5-a]pyrimidine research program, suggesting its emergence from contemporary synthetic chemistry efforts rather than historical pharmaceutical development.

The research significance of pyrazolo[1,5-a]pyrimidines has been substantially documented in recent comprehensive reviews, which highlight their role as inhibitors of various protein kinases including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1. These kinases represent crucial regulatory elements in cellular signaling pathways that are frequently disrupted in cancer, making them important targets for small-molecule inhibitor development. The structural diversity possible within the pyrazolo[1,5-a]pyrimidine framework, exemplified by compounds such as the present subject, enables systematic structure-activity relationship studies to optimize biological activity and selectivity.

Synthetic methodology development for pyrazolo[1,5-a]pyrimidines has evolved considerably, incorporating modern approaches such as cyclization reactions, condensation processes, three-component reactions, microwave-assisted synthesis, and green chemistry methodologies. Palladium-catalyzed cross-coupling reactions and click chemistry approaches have enabled the introduction of diverse functional groups, as demonstrated in the complex substitution pattern of the current compound. The specific vinyl dimethylamino substituent present in this molecule represents an example of advanced synthetic chemistry, potentially introduced through cross-coupling or alkene formation reactions.

Table 2: Historical Development Timeline

Year Development Reference
2012 Initial database entry creation
2015-2021 Intensive research period for pyrazolo[1,5-a]pyrimidine derivatives
2018 Water solubility enhancement studies for pyrazolo-pyrimidine derivatives
2021 Comprehensive review of synthetic approaches
2025 Current research advances and protein kinase inhibitor applications

The contemporary research landscape for pyrazolo[1,5-a]pyrimidines emphasizes both synthetic innovation and biological evaluation, with particular focus on structure-activity relationship studies that highlight the influence of substituent patterns on pharmacological properties. The present compound, with its complex array of functional groups including the dicarboxylate esters, methyl substituent, and vinyl dimethylamino moiety, represents an example of the sophisticated molecular designs being explored in current research. These structural features may contribute to enhanced binding affinity, selectivity, or pharmacokinetic properties compared to simpler pyrazolo[1,5-a]pyrimidine derivatives.

The compound's research significance extends beyond its potential biological activity to include its value as a synthetic intermediate and chemical probe for investigating structure-function relationships within the pyrazolo[1,5-a]pyrimidine family. The presence of multiple functional groups provides opportunities for further chemical modification, potentially enabling the development of related compounds with modified properties or enhanced activity profiles. This aspect of chemical versatility represents an important consideration in contemporary drug discovery efforts, where lead compounds serve as starting points for extensive optimization campaigns.

Properties

IUPAC Name

dimethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-12(15(21)23-5)13-16-8-10(14(20)22-4)11(19(13)17-9)6-7-18(2)3/h6-8H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQZAXMBPKJFIE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C(=O)OC)C(=O)OC)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=C(C=NC2=C1C(=O)OC)C(=O)OC)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS Number: 1374510-94-7) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₄O₄
  • Molecular Weight : 318.34 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with two carboxylate groups and a dimethylamino vinyl substituent.

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidines are diverse, including anticancer, anti-inflammatory, and neuropharmacological effects. The specific compound in focus shows promise in several areas:

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • Mechanism : They may act as inhibitors of specific protein kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that similar pyrazolo compounds inhibited cell growth in various cancer cell lines, suggesting a potential therapeutic application for this compound in oncology .

Enzymatic Inhibition

This compound has been shown to interact with various enzymes:

  • Target Enzymes : It may inhibit enzymes associated with inflammatory pathways or cancer progression.
  • Research Findings : In vitro studies have shown that related compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer .

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential as a therapeutic agent:

  • Anxiolytic Effects : Similar structures have been evaluated for their anxiolytic effects through modulation of the corticotropin-releasing factor (CRF) receptor pathways. For example, analogs have shown promising results in reducing anxiety-related behaviors in animal models .
  • Safety Profile : The compound is classified as an irritant; thus, safety assessments are crucial for its development into therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInhibition of protein kinases
Enzymatic InhibitionCOX enzyme inhibition
AnxiolyticModulation of CRF receptor pathways

Scientific Research Applications

Medicinal Chemistry

Dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation. Research has focused on its ability to interfere with cellular signaling mechanisms that are often dysregulated in cancer cells.
  • Antiviral Properties : There is emerging evidence suggesting that compounds with similar structures may possess antiviral activity. This compound is being explored for its efficacy against various viral infections, potentially acting by inhibiting viral replication.

Biochemical Research

In biochemical applications, the compound's unique structure allows it to interact with biological macromolecules:

  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could be leveraged for therapeutic purposes or to elucidate enzyme mechanisms.
  • Molecular Probes : Due to its ability to bind selectively to specific targets within cells, this compound is being developed as a molecular probe for studying cellular processes and interactions at a molecular level.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the effects of various pyrazolo-pyrimidine derivatives on cancer cell lines. The results indicated that modifications to the chemical structure could enhance anticancer activity, suggesting that this compound might be a promising candidate for further development .
  • Viral Inhibition Studies : In a recent investigation into antiviral compounds, researchers screened several derivatives of pyrimidine-based compounds for activity against influenza virus. The findings suggested that compounds similar to this compound showed significant inhibitory effects on viral replication .
  • Enzyme Interaction Analysis : A biochemical assay demonstrated that this compound could inhibit a specific kinase involved in cancer signaling pathways. This inhibition was quantified using IC50 values, indicating the potential for therapeutic applications in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazolo[1,5-a]pyrimidine Analogs
  • Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1374510-81-2): Core: Triazolo[1,5-a]pyrimidine instead of pyrazolo. Substituents: Ethylthio at position 2, ethyl carboxylate at position 6. Molecular weight: 321.40 g/mol. The ethylthio group increases lipophilicity (logP) compared to the methyl group in the target compound .

Substituent Variations at Positions 3 and 6

Monoester Analogs
  • Molecular weight: ~309 g/mol (estimated). Impact: Reduced polarity compared to the target compound’s dicarboxylates, which may lower solubility but improve membrane permeability .
Dicarbonitrile Derivatives
  • 2-Aryl-3-(dimethylamino)acrylonitrile 10a–e (Ev3): Substituents: Nitrile groups at positions 3 and 6. Impact: Nitriles are electron-withdrawing, enhancing stability against hydrolysis but reducing hydrogen-bonding capacity compared to carboxylate esters. These derivatives exhibit CDK2/TRKA kinase inhibition and antiproliferative activity .

Position 7 Modifications

7-Oxo Derivatives
  • 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines (Ev2): Substituents: Oxo group at position 7, pyrazolyl at position 6. These compounds undergo cyclization reactions, unlike the target compound’s stable vinyl group .

Comparative Data Table

Compound Name Core Structure Position 3 Position 6 Position 7 Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrazolo[1,5-a]pyrimidine COOCH₃ COOCH₃ (E)-Dimethylamino vinyl 318.34 High polarity, kinase inhibition (inferred)
Ethyl 7-[(E)-...triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine SCH₂CH₃ COOCH₂CH₃ (E)-Dimethylamino vinyl 321.40 Lipophilic, triazolo core
7-Oxo-6-[pyrazol-3′-yl]pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - Pyrazolyl Oxo ~280 (estimated) Cyclization-prone, hydrogen-bond donor
2-Aryl-3-(dimethylamino)acrylonitrile 10a–e Pyrazolo[1,5-a]pyrimidine CN CN Varied aryl groups ~280–320 CDK2/TRKA inhibition, antiproliferative

Key Research Findings

  • Synthetic Reactivity : The dimethyl carboxylate groups in the target compound reduce nucleophilic reactivity at position 6 compared to ethoxycarbonyl analogs, which undergo cyclization with hydrazine .
  • Solubility vs. Permeability : Dicarboxylates improve aqueous solubility but may limit blood-brain barrier penetration, whereas ethylthio or nitrile groups balance lipophilicity for cellular uptake .
  • Bioactivity Trends : Position 3 substituents (e.g., methyl vs. phenyl) significantly modulate bioactivity. Phenyl groups enhance herbicidal and kinase inhibition effects .

Preparation Methods

Synthesis of Pyrazolo[1,5-a]pyrimidine Core

  • Starting materials: Aminopyrazoles or β-ketonitriles are often used as precursors.
  • Method: Nucleophilic addition of acetonitrile anions to methyl esters of amino acids, followed by treatment with hydrazine, yields aminopyrazoles.
  • Cyclization: Aminopyrazoles react with α,β-unsaturated esters such as ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones.

Esterification and Methylation

  • The 3,6-dicarboxylate groups are introduced as methyl esters during or after the formation of the pyrazolo[1,5-a]pyrimidine ring.
  • Methylation at position 2 is achieved via alkylation reactions using methylating agents under controlled conditions.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Nucleophilic addition Acetonitrile anion + methyl esters of Boc-protected amino acids β-Ketonitriles Formation of β-ketonitriles
2 Hydrazine treatment Hydrazine hydrate Aminopyrazoles Cyclization precursor
3 Cyclocondensation Ethyl (E)-ethoxy-2-methylacrylate + NaOEt Pyrazolopyrimidones Formation of pyrazolo[1,5-a]pyrimidine core
4 Deprotection and chlorination Boc deprotection + POCl3 or triflation Pyrazolopyrimidines Activation for substitution
5 Nucleophilic substitution Dimethylamine or related nucleophile Introduction of (E)-2-(dimethylamino)vinyl group Stereoselective vinylation
6 Methylation Methylating agents (e.g., methyl iodide) 2-Methyl substitution Alkylation at position 2
7 Esterification (if not done earlier) Methanol, acid catalyst Dimethyl ester groups at positions 3 and 6 Final esterification

Research Findings and Notes

  • The reaction of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine with bisnucleophiles demonstrates the reactivity of the vinyl substituent, allowing further functionalization and synthesis of polycyclic derivatives.
  • Sodium ethoxide is a common base used to facilitate cyclocondensation and nucleophilic addition steps.
  • The stereochemistry of the (E)-vinyl group is controlled by reaction conditions, including temperature and solvent polarity.
  • Chlorination or triflation steps activate the pyrimidine ring for subsequent nucleophilic aromatic substitution, critical for installing the dimethylamino vinyl group.
  • The use of Boc-protected amino acids and their methyl esters allows for selective functionalization and protection/deprotection strategies during the synthesis.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Comments
Acetonitrile anion Formation of β-ketonitriles Requires strong base to generate anion
Hydrazine hydrate Cyclization to aminopyrazoles Mild conditions
Ethyl (E)-ethoxy-2-methylacrylate Cyclocondensation to pyrazolopyrimidones Sodium ethoxide base used
Phosphorus oxychloride (POCl3) Chlorination for activation Facilitates nucleophilic substitution
Dimethylamine Introduction of dimethylamino vinyl group Nucleophilic substitution
Methyl iodide or equivalent Methylation at position 2 Alkylation reaction
Methanol + acid catalyst Esterification Formation of methyl esters

Q & A

Q. What are the established synthetic routes for dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate?

Methodological Answer: The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones in aqueous ethanol or refluxing ethanol. Key steps include:

Precursor preparation : 5-Aminopyrazole derivatives are prepared via diazotization or nucleophilic substitution.

Cyclocondensation : Reacting the aminopyrazole with enones (e.g., (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones) under reflux (e.g., 5–6 hours in ethanol).

Purification : Crystallization from ethanol or DMF/water mixtures yields pure products (62–70% yields).
Characterization involves melting point analysis, IR (C=O stretching at ~1700 cm⁻¹), and NMR (pyrimidine proton signals at δ 6.0–8.5 ppm) .

Q. How is spectroscopic data (NMR, IR, MS) interpreted to confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : The pyrimidine ring protons appear as doublets or singlets (δ 6.0–8.5 ppm), while the dimethylamino vinyl group shows characteristic peaks at δ 2.2–2.5 ppm (N(CH₃)₂) and δ 6.3–6.7 ppm (CH=CH).
  • IR : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and vinyl C=C at ~1600 cm⁻¹.
  • MS : Molecular ion peaks (e.g., m/z 400–450) match calculated molecular weights. HRMS (ESI) confirms isotopic patterns with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation (e.g., unexpected regioisomers)?

Methodological Answer: Unexpected regioisomers (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) may form due to competing cyclization pathways. To resolve this:

Solvent control : Polar aprotic solvents (e.g., DMF) favor pyrazolo[1,5-a]pyrimidine formation over imidazo derivatives.

Temperature modulation : Lowering reaction temperature (e.g., 80°C vs. reflux) reduces side reactions.

Catalyst screening : Lewis acids (e.g., ZnCl₂) can direct regioselectivity.
Validation via TLC and ¹H NMR (e.g., tracking pyrimidine proton integrals) is critical .

Q. What computational methods are used to predict reactivity and design derivatives with enhanced bioactivity?

Methodological Answer:

Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition states to predict reaction pathways (e.g., cyclocondensation vs. side reactions).

Molecular docking : Virtual screening of derivatives (e.g., trifluoromethyl-substituted analogs) against target enzymes (e.g., kinases) identifies candidates with improved binding.

Machine learning : Training models on existing pyrazolo[1,5-a]pyrimidine datasets predicts optimal substituents for solubility or stability .

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., rotational isomerism):

Variable-temperature NMR : Conduct experiments at 25°C and −40°C to freeze conformational changes.

2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to confirm connectivity.

X-ray crystallography : Resolve ambiguity by determining the crystal structure .

Q. What strategies are employed to synthesize derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Core modification : Replace the dimethylamino vinyl group with other electrophiles (e.g., aryl aldehydes) via Knoevenagel condensation.

Ester hydrolysis : Treat with NaOH/ethanol to convert methyl esters to carboxylic acids for coupling with amines (e.g., using BPC as an activating agent).

Functional group interconversion : Reduce nitro groups (e.g., H₂/Pd-C) to amines for further derivatization .

Data Analysis and Validation

Q. How is reaction progress monitored, and how are intermediates characterized?

Methodological Answer:

In-situ FTIR : Track carbonyl group consumption (e.g., enone C=O at ~1680 cm⁻¹).

LC-MS : Monitor molecular ion peaks of intermediates (e.g., methyl 7-heteroaryl carboxylates, m/z 300–350).

Isolation of intermediates : Quench aliquots at timed intervals, purify via flash chromatography, and analyze via ¹³C NMR .

Q. What statistical methods are used to validate reproducibility in multi-step syntheses?

Methodological Answer:

Design of Experiments (DoE) : Use factorial designs to evaluate solvent, temperature, and catalyst effects on yield.

Control charts : Track melting points and NMR purity across 10+ batches to assess variability.

Principal Component Analysis (PCA) : Correlate spectral data (e.g., IR peaks) with reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.